Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis-
Overview
Description
Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- is a specialized organic compound featuring a unique structure where two propylamine groups are connected via a p-phenylenebis(dimethylsilylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- typically involves the reaction of 3-aminopropyl(dimethyl)silyl chloride with p-phenylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane to facilitate the process. The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as column chromatography, ensures the production of high-purity Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of siloxane derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or silanes.
Scientific Research Applications
Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modifying biological macromolecules and as a linker in bioconjugation techniques.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, influencing catalytic processes. Its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
- Ethylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis-
- Isopropylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis-
Comparison: Propylamine, 3,3’-(p-phenylenebis(dimethylsilylene))bis- is unique due to its specific propylamine groups, which confer distinct reactivity and physical properties compared to its ethylamine and isopropylamine analogs. The propylamine derivative exhibits higher steric hindrance and different electronic effects, influencing its behavior in chemical reactions and applications.
Properties
IUPAC Name |
3-[[4-[3-aminopropyl(dimethyl)silyl]phenyl]-dimethylsilyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2Si2/c1-19(2,13-5-11-17)15-7-9-16(10-8-15)20(3,4)14-6-12-18/h7-10H,5-6,11-14,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHRTSFRLFDOHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCN)C1=CC=C(C=C1)[Si](C)(C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173979 | |
Record name | Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20152-18-5 | |
Record name | Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020152185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylamine, 3,3'-(p-phenylenebis(dimethylsilylene))bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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